molecular formula C18H17N5O2 B12038197 N-{4-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide

N-{4-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide

Cat. No.: B12038197
M. Wt: 335.4 g/mol
InChI Key: DJNOIDGQRCWGSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone. The diazenyl group is then introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid. Finally, the acetamide group is added through an acetylation reaction .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(3-ME-5-OXO-1-PH-4,5-DIHYDRO-1H-PYRAZOL-4-YL)DIAZENYL)PHENYL)ACETAMIDE is unique due to its combination of a pyrazole ring, diazenyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H17N5O2/c1-12-17(18(25)23(22-12)16-6-4-3-5-7-16)21-20-15-10-8-14(9-11-15)19-13(2)24/h3-11,17H,1-2H3,(H,19,24)

InChI Key

DJNOIDGQRCWGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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